molecular formula C14H10ClNO3 B6369608 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% CAS No. 1262001-67-1

3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%

Cat. No. B6369608
CAS RN: 1262001-67-1
M. Wt: 275.68 g/mol
InChI Key: LAAUIAJKITWDBI-UHFFFAOYSA-N
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Description

3-(3-Carbamoyl-4-chlorophenyl)benzoic acid (3-C4CPA) is an organic compound that has been used for a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 150°C. It is soluble in water, methanol, and ethanol. 3-C4CPA has a molecular weight of 285.6 g/mol. The structure of 3-C4CPA consists of a phenyl ring attached to a carboxylic acid group and a carbamate group. It has a high degree of solubility in aqueous solutions and is stable in air and light.

Scientific Research Applications

3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme carboxylesterase, which is involved in the detoxification of xenobiotics. It has also been used to study the inhibition of carboxylesterase activity by various compounds. 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been used in the study of the metabolism of drugs, including the metabolism of prodrugs. It has been used to study the metabolism of various compounds, including the metabolism of drugs and other xenobiotics. It has also been used in the study of the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% is not fully understood. It is believed that the compound binds to the active site of carboxylesterase and inhibits its activity. This inhibition is believed to occur through the formation of a covalent bond between the substrate and the enzyme. The inhibition of carboxylesterase activity is thought to be reversible and dependent on the concentration of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% can inhibit the activity of carboxylesterase. This inhibition is believed to be reversible and dependent on the concentration of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%. In vivo studies have shown that 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% can inhibit the metabolism of drugs, including the metabolism of prodrugs. In addition, 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been shown to have an effect on the pharmacokinetics and pharmacodynamics of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% in laboratory experiments include its high solubility in aqueous solutions and its stability in air and light. In addition, it can be synthesized in high yields using a variety of methods. The limitations of using 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% in laboratory experiments include its low melting point, which can make it difficult to handle. In addition, it is not as widely available as some other compounds used in laboratory experiments.

Future Directions

The future directions for research involving 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% include further study of its mechanism of action, its effects on the metabolism of drugs, and its effects on the pharmacokinetics and pharmacodynamics of drugs. In addition, further study is needed to determine the potential applications of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% in drug development and drug delivery. Other potential future directions include the development of new methods for the synthesis of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%, as well as the development of new derivatives of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%.

Synthesis Methods

3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde with urea in the presence of an acid catalyst. The reaction yields a mixture of 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% and its isomer 3-(4-carbamoyl-3-chlorophenyl)benzoic acid (3-C3CPA). The mixture can be separated by column chromatography. Another method of synthesis is the reaction of 4-chlorobenzaldehyde with ethyl carbamate in the presence of an acid catalyst. This method yields 3-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% in high yields.

properties

IUPAC Name

3-(3-carbamoyl-4-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(6-8)14(18)19/h1-7H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAUIAJKITWDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683371
Record name 3'-Carbamoyl-4'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262001-67-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-(aminocarbonyl)-4′-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262001-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Carbamoyl-4'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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